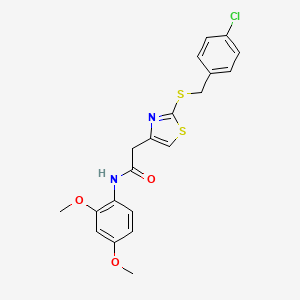

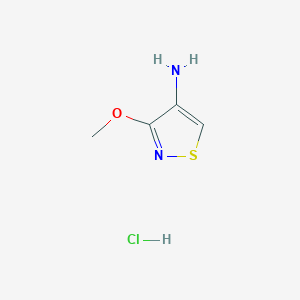

![molecular formula C24H30N6O3 B2548998 N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide CAS No. 1021210-21-8](/img/structure/B2548998.png)

N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its heterocyclic and amide components. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related heterocyclic compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of intermediates such as N-1-Naphthyl-3-oxobutanamide with various reagents to yield pyridine and pyrazolo-pyridine derivatives . For example, the reaction with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions can lead to pyridine-2(1H)-thiones, which can further react to form various bi- or tricyclic annulated pyridine derivatives . Although the exact synthesis route for the compound of interest is not provided, similar strategies involving the use of amide intermediates and cyclization reactions could be employed.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex, with multiple rings and functional groups contributing to their chemical behavior. The presence of a pyrazolo[4,3-c]pyridine moiety suggests a bicyclic structure with nitrogen atoms incorporated into the rings, which can impact the electronic distribution and reactivity of the molecule. The amide linkage and piperazine ring in the compound of interest would add to this complexity, potentially affecting the molecule's conformation and intermolecular interactions.

Chemical Reactions Analysis

Heterocyclic compounds such as those described in the papers can undergo a variety of chemical reactions. For instance, thieno[2,3-b]pyridine derivatives can react with hydrazine hydrate and formamide to yield carbohydrazide and pyridothienopyrimidine derivatives, respectively . The compound of interest, with its pyrazolo[4,3-c]pyridine core, may similarly participate in nucleophilic addition reactions, cyclization, and rearrangement processes, depending on the reaction conditions and the presence of suitable reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of multiple ring systems and functional groups can lead to a range of properties such as solubility in various solvents, melting points, and stability. The compound of interest, with its diethylamide and piperazine groups, might exhibit moderate solubility in organic solvents and could have a relatively high melting point due to its complex structure. The electronic properties, such as UV-Vis absorption and fluorescence, would be determined by the conjugated system within the heterocyclic rings.

科学的研究の応用

Alzheimer's Disease Treatment

Research on related pyrazolopyridine derivatives indicates a new class of selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors, showing promise for Alzheimer's disease treatment. These compounds exhibited excellent anti-AChE activity and inhibited self-induced β-amyloid aggregation, a key factor in Alzheimer's disease pathology. The most potent molecule among these derivatives demonstrated significant anti-AChE activity and was effective in inhibiting self-induced Aβ1-42 aggregation, as confirmed by in vitro studies and TEM analysis (Umar et al., 2019).

Antimicrobial Activity

Another area of application involves the synthesis of new heterocycles incorporating the antipyrine moiety, showcasing antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains, contributing to the development of novel antimicrobial agents (Bondock et al., 2008).

Synthesis of Heterocyclic Compounds

The synthesis of diverse heterocyclic compounds based on pyrazolopyridine derivatives for potential therapeutic applications has been extensively studied. These synthetic pathways have led to the creation of compounds with varied biological activities, including insecticidal and antibacterial properties. The research focuses on developing new methods for the synthesis of these compounds, exploring their potential in treating various diseases and conditions (Fadda et al., 2017).

特性

IUPAC Name |

N,N-diethyl-2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O3/c1-4-28(5-2)21(31)17-27-11-13-29(14-12-27)23(32)19-15-26(3)16-20-22(19)25-30(24(20)33)18-9-7-6-8-10-18/h6-10,15-16H,4-5,11-14,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSIFGKDPATEGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

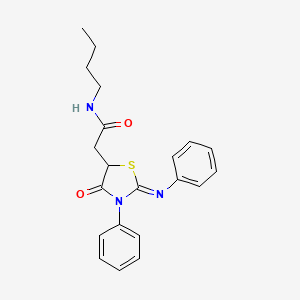

![5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2548918.png)

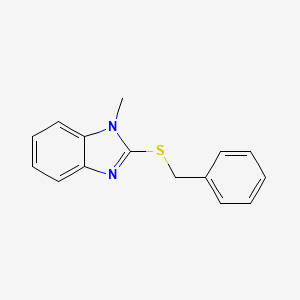

![ethyl 2-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2548919.png)

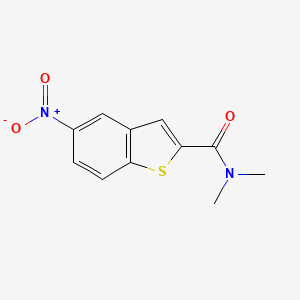

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)pyrrolidine](/img/structure/B2548921.png)

![5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one](/img/structure/B2548922.png)

![3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2548925.png)

![4-Ethyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2548926.png)

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B2548932.png)

![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2548936.png)